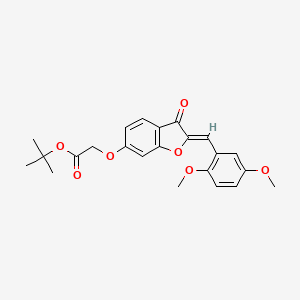

(Z)-tert-butyl 2-((2-(2,5-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate

Description

This compound is a benzofuran derivative featuring a 2,5-dimethoxybenzylidene substituent at position 2 of the benzofuran core and a tert-butyl ester group at position 6. The (Z)-stereochemistry of the benzylidene double bond is critical for its conformational stability and intermolecular interactions.

Properties

IUPAC Name |

tert-butyl 2-[[(2Z)-2-[(2,5-dimethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24O7/c1-23(2,3)30-21(24)13-28-16-6-8-17-19(12-16)29-20(22(17)25)11-14-10-15(26-4)7-9-18(14)27-5/h6-12H,13H2,1-5H3/b20-11- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJBGYLBSDLCRTD-JAIQZWGSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC3=C(C=CC(=C3)OC)OC)O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=C(C=CC(=C3)OC)OC)/O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-tert-butyl 2-((2-(2,5-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate typically involves multiple steps:

Formation of the Benzofuran Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the 2,5-Dimethoxybenzylidene Group: This step involves the condensation of 2,5-dimethoxybenzaldehyde with the benzofuran derivative, often using a base such as sodium hydroxide or potassium carbonate.

Esterification: The final step is the esterification of the resulting compound with tert-butyl bromoacetate in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran core, leading to the formation of quinone derivatives.

Reduction: Reduction reactions can target the carbonyl group in the benzofuran ring, converting it to a hydroxyl group.

Substitution: The methoxy groups on the benzylidene moiety can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Quinone derivatives.

Reduction: Hydroxy derivatives.

Substitution: Various substituted benzofuran derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound features a tert-butyl ester group linked to a benzylidene derivative and a dihydrobenzofuran moiety. Its molecular formula is , with a molecular weight of approximately 412.4 g/mol. The structure suggests potential interactions with various biological targets due to its intricate arrangement of functional groups.

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds related to (Z)-tert-butyl 2-((2-(2,5-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate. These compounds exhibit significant activity against various cancer cell lines through mechanisms such as:

- Inhibition of Cell Proliferation : Compounds similar to this one have been shown to inhibit the proliferation of cancer cells by targeting specific signaling pathways involved in tumor growth.

- Induction of Apoptosis : The compound may activate caspases leading to programmed cell death, which is crucial for eliminating cancerous cells.

- Cell Cycle Arrest : It can interfere with the cell cycle at various checkpoints, preventing cancer cells from dividing and proliferating.

Case Study Example : A study published in 2023 demonstrated that a related benzofuran derivative significantly inhibited the growth of breast cancer cells in vitro, suggesting that (Z)-tert-butyl 2-((2-(2,5-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate could have similar effects .

Biochemical Applications

2. Antioxidant Properties

The compound exhibits antioxidant activity, which can protect cells from oxidative damage. This property is vital in preventing cellular aging and diseases related to oxidative stress.

Mechanism of Action :

- The compound may scavenge free radicals and chelate metal ions, reducing oxidative stress within biological systems.

Material Science Applications

3. Synthesis of Functional Materials

Due to its unique chemical structure, (Z)-tert-butyl 2-((2-(2,5-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate can serve as a precursor for synthesizing new materials with specific functionalities.

| Application | Description |

|---|---|

| Polymer Chemistry | Can be used as a monomer or additive in polymer synthesis to enhance material properties such as thermal stability and mechanical strength. |

| Nanotechnology | Potential applications in creating nanomaterials with tailored properties for drug delivery systems or sensors. |

Mechanism of Action

The mechanism of action of (Z)-tert-butyl 2-((2-(2,5-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate would depend on its specific application. Generally, the benzofuran core can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The benzylidene group may also play a role in binding to molecular targets, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

The compound is compared with two structurally related analogs from the provided evidence:

Key Compounds for Comparison

(Z)-tert-Butyl 2-((2-((3-Methylthiophen-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate (: CAS 620548-16-5)

- Substituent : 3-Methylthiophen-2-yl group.

- Unique Feature : Contains a sulfur atom in the thiophene ring.

Methyl 2-((2Z)-2-(4-tert-Butylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxyacetate (: CAS 620547-56-0)

- Substituent : 4-tert-Butylphenyl group.

- Unique Feature : Methyl ester instead of tert-butyl ester.

Comparative Analysis of Properties

Table 1: Structural and Physicochemical Properties

Impact of Substituents on Properties

Electron-Donating vs. Hydrophobic Groups: The target compound’s 2,5-dimethoxybenzylidene group enhances polarity and hydrogen-bonding capacity compared to the 4-tert-butylphenyl group in , which prioritizes lipophilicity .

Ester Group Effects :

- The tert-butyl ester in the target compound increases steric bulk, likely improving metabolic stability compared to the methyl ester in , which is more susceptible to hydrolysis .

Solubility and LogP :

- The target’s polar methoxy groups reduce its LogP (~3.5) compared to ’s LogP (~5.2), suggesting better aqueous solubility. ’s intermediate LogP (4.6) reflects the balance between sulfur’s hydrophobicity and the ester’s polarity .

Biological Activity

(Z)-tert-butyl 2-((2-(2,5-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate is a complex organic compound with potential biological activities. This article reviews its chemical properties, synthesis, and biological effects based on recent research findings.

The compound has the following chemical characteristics:

- Molecular Formula : C19H24O5

- Molecular Weight : 336.39 g/mol

- Melting Point : Approximately 103-104 °C

- Boiling Point : Predicted at 336.3 °C

Synthesis

The synthesis of (Z)-tert-butyl 2-((2-(2,5-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate typically involves multi-step reactions including:

- Formation of Benzylidene Derivative : The initial step often involves the condensation of 2,5-dimethoxybenzaldehyde with an appropriate diketone.

- Acetate Formation : Subsequent reactions lead to the formation of the tert-butyl acetate moiety through esterification processes.

Biological Activity

Research indicates that this compound exhibits various biological activities:

Antioxidant Activity

Studies have shown that compounds with similar structures possess significant antioxidant properties. The presence of methoxy groups in the benzofuran structure enhances electron donation capabilities, which can neutralize free radicals effectively .

Anticancer Potential

Preliminary in vitro studies suggest that (Z)-tert-butyl 2-((2-(2,5-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate may inhibit cancer cell proliferation. Mechanisms likely involve the induction of apoptosis in specific cancer cell lines, although detailed studies are still required to elucidate these pathways .

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties. In animal models, it has shown potential in reducing inflammation markers, which could be beneficial for conditions such as arthritis and other inflammatory diseases .

Research Findings and Case Studies

A comprehensive review of the literature reveals several key studies:

Q & A

Q. What are the foundational synthetic routes for (Z)-tert-butyl 2-((2-(2,5-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate?

- Methodological Answer : The compound is synthesized via a multi-step approach:

Benzofuran Core Formation : Condensation of 2,5-dimethoxybenzaldehyde with 3-oxo-2,3-dihydrobenzofuran derivatives under acidic or basic conditions to form the benzylidene moiety.

Oxyacetate Introduction : Deprotonation of the benzofuran hydroxyl group using NaH in THF (or similar bases), followed by alkylation with tert-butyl bromoacetate .

Stereochemical Control : The (Z)-configuration is stabilized by intramolecular hydrogen bonding or π-π interactions during crystallization.

Key analytical tools: H/C NMR for regiochemical confirmation, HPLC for purity assessment.

Q. Which spectroscopic techniques are critical for structural validation of this compound?

- Methodological Answer :

- NMR Spectroscopy : H NMR identifies aromatic protons (δ 6.8–7.5 ppm) and tert-butyl groups (δ 1.2–1.4 ppm). C NMR confirms carbonyl (C=O, δ 170–190 ppm) and methoxy (δ 55–60 ppm) groups.

- IR Spectroscopy : Stretching frequencies for C=O (1700–1750 cm) and C-O (1200–1250 cm) validate ester and ether linkages.

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+Na] peak).

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental spectroscopic data?

- Methodological Answer :

- Step 1 : Perform DFT calculations (e.g., B3LYP/6-31G*) to model the compound’s electronic structure and compare predicted NMR/IR spectra with experimental data.

- Step 2 : If discrepancies arise (e.g., unexpected downfield shifts), assess solvent effects, tautomerism, or conformational flexibility via variable-temperature NMR .

- Step 3 : Validate the dominant conformation using X-ray crystallography (SHELX refinement ).

Q. What strategies mitigate low crystallinity in X-ray diffraction studies of this compound?

- Methodological Answer :

- Crystallization Optimization : Use mixed solvents (e.g., DCM/hexane) or vapor diffusion to enhance crystal lattice formation.

- Data Collection : Employ synchrotron radiation for weak diffractors.

- Refinement : Apply SHELXL’s TWIN/BASF commands to model twinning or disorder . For severely disordered tert-butyl groups, use ISOR/SADI restraints.

Q. How to ensure stereochemical purity during synthesis, particularly for the (Z)-isomer?

- Methodological Answer :

- Kinetic Control : Conduct reactions at low temperatures (−78°C to 0°C) to favor the (Z)-isomer via slower equilibration.

- Chromatographic Separation : Use chiral stationary phases (e.g., cellulose-based HPLC columns) for enantiomeric resolution.

- Crystallization-Driven Purification : Leverage the (Z)-isomer’s lower solubility in polar aprotic solvents .

Data Contradiction Analysis

Q. How should researchers interpret conflicting NOE (Nuclear Overhauser Effect) data in stereochemical assignments?

- Methodological Answer :

- Scenario : NOE correlations suggest unexpected proximity between benzylidene and tert-butyl groups.

- Resolution :

Re-examine NOESY mixing times (100–400 ms) to rule out spin diffusion.

Compare with X-ray-derived distance measurements (e.g., 3.5 Å vs. 4.2 Å for key protons) .

If unresolved, employ dynamic NMR to probe conformational exchange.

Methodological Best Practices

Q. What are optimal reaction conditions to maximize yield in the benzylidene coupling step?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.